molecular formula C13H14N2S B1376901 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 1206248-09-0

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No. B1376901
M. Wt: 230.33 g/mol
InChI Key: HQSUSJJXHQQHAV-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C13H14N2S . It is a derivative of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine .

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Antimicrobial Properties

    Novel derivatives of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been synthesized and evaluated for antimicrobial properties. These compounds show promising antimicrobial activity, indicating potential applications in the treatment of infections caused by bacteria and fungi (Elgemeie et al., 2017), (Said et al., 2004).

  • Antitumor Applications

    Research on the synthesis and characterization of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives has indicated their potential in anticancer activity. These studies focus on developing compounds with enhanced pharmacological properties for potential use in cancer treatment (Rao et al., 2018).

Neuropharmacological and Anticonvulsant Activities

  • Anticonvulsant Properties: Some derivatives of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been synthesized and evaluated for anticonvulsant activities. These compounds have shown effectiveness in experimental models, suggesting potential therapeutic applications for seizure disorders (Wang et al., 2019).

Miscellaneous Applications

  • Chemical Synthesis and Transformations: This chemical structure has been used as a starting point in various chemical synthesis processes. These include the creation of novel compounds and the study of their chemical properties, which can lead to diverse applications in pharmaceuticals and materials science (Pshenichnyi et al., 1992), (Uchikawa et al., 1994).

properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-2-4-11(5-3-1)8-15-7-6-12-13(9-15)16-10-14-12/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSUSJJXHQQHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CS2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743756
Record name 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

CAS RN

1206248-09-0
Record name 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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